3-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound contains a tetrahydro-2H-pyran-4-yl group, a piperidin-4-yl group, and a benzamide group. The tetrahydro-2H-pyran-4-yl group is a six-membered ring with one oxygen atom . The piperidin-4-yl group is a six-membered ring with one nitrogen atom . The benzamide group consists of a benzene ring attached to an amide group.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 165.03 . The density is approximately 1.467 g/cm3 at 25°C . The refractive index is approximately 1.497 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
Research efforts have been dedicated to the synthesis and characterization of various benzamide derivatives, including those structurally related to "3-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide". These compounds are of interest due to their potential bioactive properties, particularly as non-peptide CCR5 antagonists. For example, studies have outlined the synthesis of novel benzamides and their metal complexes, demonstrating their potential antibacterial activities against a range of bacterial strains (Khatiwora et al., 2013). Such research highlights the compound's relevance in developing new antimicrobial agents.
Pharmacological Applications
The structural characteristics of "this compound" derivatives lend themselves to pharmacological investigations, especially in the context of antagonistic activities against CCR5, a chemokine receptor implicated in various diseases, including HIV. A practical synthesis of an orally active CCR5 antagonist has been reported, showcasing the potential of these compounds in therapeutic applications (Ikemoto et al., 2005).
Molecular Interaction Studies
Molecular interaction studies of compounds structurally related to "this compound" with biological receptors have been conducted to understand their mode of action. For instance, research into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insight into the compound's potential receptor interactions and effects (Shim et al., 2002).
Synthetic Methodologies
The compound and its derivatives serve as key intermediates in the synthesis of complex molecules. Research has focused on developing efficient synthetic routes and methodologies for these compounds, contributing to the broader field of organic synthesis. This includes the preparation of heterocyclic products from bromo-DHAA with various nucleophiles, expanding the utility of these compounds in synthetic chemistry (Hikem-Oukacha et al., 2011).
Eigenschaften
IUPAC Name |
3-bromo-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O2/c19-16-3-1-2-15(12-16)18(22)20-13-14-4-8-21(9-5-14)17-6-10-23-11-7-17/h1-3,12,14,17H,4-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFQPVHIFARLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.